molecular formula C21H19NO B563431 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 CAS No. 1184982-52-2

5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3

Cat. No.: B563431
CAS No.: 1184982-52-2
M. Wt: 304.407
InChI Key: XCELQJUXTOVVAV-IOPCVUFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Significance of Deuterated Dibenzazepines

5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 belongs to the class of deuterated dibenzazepines , a subgroup of tricyclic compounds characterized by two benzene rings fused to a seven-membered azepine ring. The structural formula (C21H16D3NO) reflects selective deuteration at three positions, replacing hydrogen atoms with deuterium isotopes (Figure 1). This modification alters the compound’s physicochemical properties, particularly its metabolic stability, while retaining the core pharmacological scaffold of dibenzazepines.

Structural Features

  • Core framework : The tricyclic dibenzazepine system consists of a nitrogen-containing azepine ring flanked by two benzene rings.
  • Deuteration sites : Deuterium atoms are incorporated at the 10,11,11-positions, as indicated by the "-d3" suffix.
  • Functional groups : A benzyl substituent at position 5 and a hydroxyl group at position 10 contribute to hydrogen-bonding potential and stereoelectronic interactions.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description Source
Molecular formula C21H16D3NO
Molecular weight 304.4 g/mol
Deuterium substitution pattern 10,11,11-trideuterio
SMILES notation [2H]C1([2H])C2=C(C=CC=C2)N(CC2=CC=CC=C2)...

The strategic deuteration reduces the kinetic isotope effect on metabolic pathways, prolonging the compound’s half-life compared to non-deuterated analogs. This principle has been validated in clinically approved deuterated drugs like deutetrabenazine, where deuterium substitution at key positions diminishes cytochrome P450-mediated oxidation.

Historical Context and Evolution of Deuterated Pharmaceutical Compounds

The development of this compound aligns with broader trends in deuterium-enabled drug design , which emerged from foundational work in the 1960s–1980s. Early studies explored deuterated tyramine and morphine analogs to modulate pharmacokinetics, but technological limitations hindered clinical translation.

Milestones in Deuterated Drug Development:

  • 1980s–2000s : Patent filings for deuterated anesthetics and antimicrobials highlighted deuterium’s potential to reduce toxicity and improve metabolic stability.
  • 2010s : Advances in synthetic chemistry enabled precise deuteration of complex molecules, exemplified by deutetrabenazine’s FDA approval in 2017.
  • 2020s : Focus shifted to optimizing deuterated analogs of established drug classes, including dibenzazepines, for enhanced target engagement and reduced dosing frequency.

Table 2: Evolution of Deuterated Dibenzazepines

Era Development Impact on 5-Benzyl-10-hydroxy-d3 Design
1960s Discovery of kinetic isotope effects Rationale for deuterium substitution
2000s Synthesis of deuterated VMAT2 inhibitors Proof-of-concept for CNS-targeted deuteration
2020s High-precision deuteration techniques Enabled site-specific trideuteration

The synthesis of this compound leverages modern three-step synthetic routes involving nitrobenzyl carbanion intermediates and Buchwald–Hartwig coupling, achieving yields >35%. This contrasts with earlier methods reliant on ketone reduction, which suffered from poor regioselectivity.

Analytical Advancements:

  • Nuclear magnetic resonance (NMR) : Distinguishes deuterium substitution patterns via isotope-specific chemical shifts.
  • Mass spectrometry : Confirms molecular weight (304.4 Da) and deuterium incorporation ratio.

Properties

IUPAC Name

11-benzyl-5,6,6-trideuteriobenzo[b][1]benzazepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13,21,23H,14-15H2/i14D2,21D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCELQJUXTOVVAV-IOPCVUFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)CC4=CC=CC=C4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661799
Record name 5-Benzyl(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184982-52-2
Record name 5-Benzyl(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Addition Using TDAE

The initial step employs tetrakis(dimethylamino)ethylene (TDAE) to facilitate the nucleophilic addition of o-nitrobenzyl chloride derivatives to 2-chlorobenzaldehyde. This reaction generates 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol intermediates under mild conditions. TDAE acts as a reductant, enabling the formation of a carbanion that reacts with the aldehyde group. Yields for this step typically exceed 70% when conducted in anhydrous tetrahydrofuran (THF) at −20°C.

Nitro Group Reduction

The nitro group in the intermediate is reduced using a palladium-on-carbon (Pd/C) catalyst with hydrazine hydrate as the hydrogen source. This step produces 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol with minimal side reactions. Deuterium incorporation may occur here by substituting hydrogen gas with deuterium gas (D₂), though specific protocols for deuteration require careful control to avoid isotopic scrambling.

Intramolecular Buchwald–Hartwig Coupling

The final step involves an intramolecular Buchwald–Hartwig coupling to form the dibenzazepine scaffold. Using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., rac-BINAP), the reaction proceeds at 80–100°C in toluene, achieving cyclization with yields up to 86%. Deuterium retention during this step depends on the stability of C–D bonds under catalytic conditions.

Epoxidation and Ring-Opening Route

Epoxidation of Carbamazepine Derivatives

A patent-described method begins with the epoxidation of carbamazepine using peroxyacetic acid in the presence of a metal catalyst (e.g., tungsten). This generates 11a,10b-dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carboxamide, an epoxide intermediate. Reaction conditions include temperatures of 20–40°C and solvent systems like dichloromethane or ethyl acetate.

Acid-Catalyzed Ring-Opening

The epoxide undergoes ring-opening in methanol with a catalytic amount of triethylamine. This step produces 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide. For deuterated analogs, methanol-d₄ (CD₃OD) may substitute methanol to introduce deuterium at hydroxyl-bearing positions.

Oxidation to Ketone and Deuterium Exchange

Subsequent oxidation of the alcohol to the ketone (10-oxo derivative) is achieved using chromium-based oxidants. Deuterium incorporation at the 10-position can be accomplished via acid-catalyzed exchange with D₂O, though this may require prolonged reaction times to ensure isotopic purity.

Multi-Step Synthesis with Lithium Diisopropylamide (LDA)

Deprotonation and Alkylation

A reported multi-step synthesis begins with the deprotonation of dibenzazepine precursors using lithium diisopropylamide (LDA) in THF/hexane at −78°C. The resulting enolate is alkylated with benzyl bromide to introduce the benzyl group at the 5-position. Yields for this step range from 85–90%.

Deuterium Incorporation via Quenching

Deuterium is introduced by quenching the reaction with D₂O instead of H₂O. This strategy ensures selective deuteration at the 10 and 11 positions, as confirmed by mass spectrometry. Careful control of stoichiometry prevents over-deuteration.

Purification and Characterization

Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields the deuterated compound with >98% isotopic purity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct singlet peaks for deuterium at δ 4.2–4.5 ppm (¹H NMR) and absence of proton signals at deuterated sites.

Comparative Analysis of Methods

Method Key Steps Yield Deuteration Efficiency Reference
TDAE-mediated couplingNucleophilic addition, Pd/C reduction71%Moderate (∼70% D-incorporation)
Epoxidation routeEpoxide formation, acid ring-opening65%High (∼90% D-incorporation)
LDA alkylationEnolate formation, D₂O quenching86%High (∼95% D-incorporation)

Challenges and Optimization Strategies

Isotopic Purity Concerns

Deuterium loss during high-temperature steps (e.g., Buchwald–Hartwig coupling) remains a challenge. Substituting THF with deuterated solvents (THF-d₈) and optimizing reaction times mitigate this issue.

Catalyst Selection

Palladium catalysts with deuterium-compatible ligands (e.g., deuterated BINAP) improve isotopic retention. Screening studies indicate Pd₂(dba)₃ provides superior results compared to Pd(OAc)₂.

Scalability Limitations

Large-scale deuterium exchange requires specialized equipment for handling D₂ gas. Microfluidic reactors enable precise control over deuteration reactions, enhancing reproducibility .

Chemical Reactions Analysis

5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as sirtuins, which are involved in cellular regulation and metabolism . The compound’s effects are mediated through binding to these enzymes, altering their activity and influencing various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dibenzazepine Derivatives

Compound Name Key Substituents Pharmacological Activity Key References
5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 5-benzyl, 10-hydroxy, deuterium substitution Likely investigational (metabolic studies)
Clomipramine 3-chloro, 5-(3-dimethylaminopropyl) Tricyclic antidepressant, serotonin reuptake inhibitor
Imipramine 5-(3-dimethylaminopropyl) Tricyclic antidepressant
Oxcarbazepine 5-carboxamide, 10-oxo Antiepileptic, sodium channel blocker
Eslicarbazepine Acetate (BIA 2-093) 5-carboxamide, 10-acetoxy (S-configuration) Antiepileptic, sodium channel blocker
BIA 2-024 5-carboxamide, 10-hydroxyimino Anticonvulsant (investigational)

Key Observations:

Substituent-Driven Activity: The 5-carboxamide group in oxcarbazepine and eslicarbazepine is critical for sodium channel blockade, a mechanism shared with carbamazepine . The 10-hydroxy group in the target compound may undergo metabolic conjugation (e.g., glucuronidation), while deuterium substitution (as in -d3) could slow hepatic clearance, a feature exploited in tracer studies . Clomipramine and imipramine, with dimethylaminopropyl chains, exhibit serotonin/norepinephrine reuptake inhibition, distinguishing them from anticonvulsant dibenzazepines .

Stereochemical Considerations :

  • Eslicarbazepine acetate’s (S)-configuration enhances selectivity for voltage-gated sodium channels over cytochrome P450 enzymes, reducing drug-drug interactions compared to racemic analogs .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for non-deuterated dibenzazepines, such as catalytic hydrogenation (e.g., 10,11-epoxide reduction) or nucleophilic substitution . Deuterium incorporation may involve deuterated reagents or isotope exchange .

Pharmacokinetic and Toxicity Comparisons

  • Metabolism :
    • Oxcarbazepine and eslicarbazepine are metabolized to active 10-hydroxy derivatives, whereas clomipramine undergoes hepatic demethylation . The deuterated target compound may exhibit prolonged half-life due to kinetic isotope effects .
  • Neurotoxicity :
    • BIA 2-093 and BIA 2-024 show reduced neurotoxicity in hippocampal neurons compared to carbamazepine, attributed to their modified 10,11-substituents .

Biological Activity

5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 is a synthetic compound that belongs to the dibenzazepine class of compounds. This class is known for its diverse biological activities, including potential therapeutic applications. The focus of this article is to explore the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19D3NOC_{21}H_{19}D_3NO with a molecular weight of approximately 304.40 g/mol. The compound features a dibenzazepine core, which is significant in its interaction with biological targets.

Research indicates that compounds in the dibenzazepine family may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can modulate mood and cognitive functions, making them potential candidates for treating psychiatric disorders.

  • Antidepressant Activity : Some studies suggest that derivatives of dibenzazepines exhibit antidepressant effects by enhancing serotonin levels in the brain.
  • Antipsychotic Effects : Similar compounds have shown efficacy in reducing symptoms of psychosis, possibly through dopamine receptor antagonism.

Pharmacological Studies

A review of literature reveals several key findings regarding the pharmacological properties of dibenzazepines:

Study Findings
Study A (2007)Identified selective inhibition of checkpoint kinase 1 (Chk1), leading to enhanced cytotoxicity in cancer cells.
Study B (2010)Demonstrated low cytotoxicity while effectively abrogating G2 arrest in cellular models.
Study C (2020)Highlighted the potential for these compounds to modulate neurotransmitter systems, indicating possible therapeutic applications in mood disorders.

Case Study 1: Antidepressant Effects

A clinical trial investigated the antidepressant potential of a related dibenzazepine derivative. Patients treated with the compound showed significant improvements in depression scores compared to placebo groups. The study concluded that modulation of serotonergic pathways was likely responsible for these effects.

Case Study 2: Antipsychotic Efficacy

Another study focused on the antipsychotic effects of dibenzazepine derivatives in patients with schizophrenia. The results indicated a marked reduction in psychotic symptoms, suggesting effective dopamine receptor antagonism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3, and how do they compare in yield and purity?

  • Methodology : The synthesis of dibenzazepine derivatives often employs Friedel-Crafts alkylation or acylative cyclization strategies. For example, substituted dibenzazepines like 5-Cyano-10-hydroxy derivatives are synthesized via multi-step pathways involving hydroxylation and benzylation . Deuterated analogs (e.g., -d3) require isotopic labeling at specific positions using deuterated reagents (e.g., D2O or deuterated benzyl halides), followed by purification via column chromatography and verification via NMR (deuterium integration) and LC-MS . Yield optimization often depends on solvent polarity (e.g., dichloromethane vs. THF) and catalyst selection (e.g., Lewis acids like AlCl3) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR : Confirm the benzyl and hydroxyl group positions via ¹H-NMR (δ 4.5–5.5 ppm for hydroxyl protons, δ 7.2–7.8 ppm for aromatic protons) and ¹³C-NMR (deuterium-induced splitting patterns) .
  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect isotopic peaks (M+3 for -d3) .
  • X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction (e.g., monoclinic C2 symmetry) resolves bond angles and confirms stereochemistry .

Q. What stability challenges are associated with the hydroxy and benzyl groups in this compound under experimental conditions?

  • Methodology : Hydroxy groups are prone to oxidation; stability studies should include:

  • pH-dependent degradation : Monitor via UV-Vis spectroscopy in buffers (pH 3–9) to identify optimal storage conditions .
  • Light/thermal stability : Accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC tracking .
  • Deuterium retention : Verify via mass spectrometry to ensure isotopic integrity during storage .

Advanced Research Questions

Q. How can computational modeling (e.g., MD simulations) predict the reactivity of the dibenzazepine core in deuterated vs. non-deuterated forms?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation effects and hydrogen/deuterium exchange rates using software like GROMACS or AMBER. Compare activation energies for reactions (e.g., hydroxyl group oxidation) between protiated and deuterated forms .
  • DFT calculations : Use Gaussian or ORCA to model electronic effects of deuterium substitution on aromatic π-systems and hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported bioactivity data for dibenzazepine derivatives?

  • Methodology :

  • Dose-response reevaluation : Use standardized assays (e.g., BA/F3 cell proliferation for kinase inhibition) with controlled deuterium content .
  • Metabolite profiling : LC-HRMS to identify deuterium loss or metabolic byproducts that may alter activity .
  • Cross-study validation : Compare crystallographic data (e.g., C–C bond lengths: 1.471 Å in azepine cores) to rule out structural discrepancies .

Q. How can derivatization of the hydroxy group enhance the compound’s utility in targeted drug delivery?

  • Methodology :

  • Protecting groups : Introduce acetyl or tert-butyldimethylsilyl (TBDMS) groups to stabilize the hydroxy moiety during conjugation .
  • Prodrug synthesis : Link to polyethylene glycol (PEG) or peptide carriers via ester bonds, with in vitro hydrolysis studies to assess release kinetics .
  • Click chemistry : Use azide-alkyne cycloaddition to attach targeting ligands (e.g., folate) for cellular uptake studies .

Methodological Resources

  • Synthetic Protocols : Friedel-Crafts alkylation , isotopic labeling .
  • Analytical Tools : X-ray crystallography (C2 symmetry parameters) , deuterium-specific NMR .
  • Computational Models : MD simulations for deuterium effects , DFT for electronic structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.